molecular formula C17H18N4O4S B2535491 N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide CAS No. 1207034-25-0

N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide

Cat. No.: B2535491
CAS No.: 1207034-25-0
M. Wt: 374.42
InChI Key: ZLJYRBGPBFWMHX-UHFFFAOYSA-N
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Description

N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a piperidine ring

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology

In biological research, this compound may be studied for its potential pharmacological properties, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its structural motifs are relevant.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or advanced composites, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Thiazole Ring: This can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Formation of the Piperidine Ring: This can be synthesized through the hydrogenation of pyridine derivatives.

    Coupling Reactions: The final step involves coupling the benzodioxole and thiazole rings with the piperidine ring through amide bond formation using reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: Reduction reactions may occur at the thiazole ring, potentially leading to the formation of dihydrothiazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield dihydro derivatives.

Mechanism of Action

The mechanism of action of N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N1-(2H-1,3-benzodioxol-5-yl)-N4-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide: can be compared with other compounds containing benzodioxole, thiazole, or piperidine rings.

    Benzodioxole Derivatives: Compounds like safrole or piperonyl butoxide.

    Thiazole Derivatives: Compounds like thiamine or ritonavir.

    Piperidine Derivatives: Compounds like piperine or haloperidol.

Uniqueness

The uniqueness of this compound lies in its combination of three distinct ring systems, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

1-N-(1,3-benzodioxol-5-yl)-4-N-(1,3-thiazol-2-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c22-15(20-16-18-5-8-26-16)11-3-6-21(7-4-11)17(23)19-12-1-2-13-14(9-12)25-10-24-13/h1-2,5,8-9,11H,3-4,6-7,10H2,(H,19,23)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJYRBGPBFWMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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